(R)-2-(4-Chloro-2-fluorophenyl)oxirane
Description
(R)-2-(4-Chloro-2-fluorophenyl)oxirane is a chiral epoxide characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position, attached to an oxirane (epoxide) ring. The stereochemistry at the epoxide group (R-configuration) influences its reactivity and biological activity.
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
IDCFGTBFMIMIMF-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=C(C=C2)Cl)F |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-4-chloro-2-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack via an SN2 mechanism , with regioselectivity determined by steric and electronic factors. Electron-withdrawing substituents (Cl and F) enhance electrophilicity, accelerating reactions with nucleophiles like amines, alcohols, and Grignard reagents .
Mechanistic Notes :
-
The (R)-configuration directs nucleophilic attack to the less hindered carbon , preserving stereochemistry in chiral products.
-
Polar aprotic solvents (THF, CH₂Cl₂) enhance reaction rates by stabilizing transition states .
Acid-Catalyzed Reactions
Under acidic conditions, the oxirane ring undergoes hydrolysis or rearrangement.
Key Observations :
-
Hydrolysis produces vicinal diols with anti stereochemistry .
-
Strong acids (HCl, H₂SO₄) favor regioselective opening at the benzylic position due to carbocation stabilization.
Regioselectivity and Stereochemical Outcomes
The (R)-configuration and substituent effects govern reaction pathways:
Stereochemical Fidelity :
Scientific Research Applications
®-2-(4-Chloro-2-fluorophenyl)oxirane has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it prone to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Notes:
- *Estimated values for the target compound are inferred from positional isomers (e.g., ).
- Substituent positions significantly alter electronic properties. For example, electron-withdrawing groups (Cl, F, NO₂) increase electrophilicity of the epoxide, enhancing reactivity in ring-opening reactions.
Key Research Findings
- Positional Isomerism : The 4-Cl-2-F substitution in the target compound vs. 2-Cl-4-F in may lead to differences in dipole moments and crystallization behavior, affecting purification and formulation.
- Synthesis Challenges : Introducing halogens at specific positions (e.g., para vs. ortho) requires tailored catalysts or protecting group strategies, as seen in bromo- and nitro-substituted analogs .
Q & A
Q. Key Considerations :
- Monitor reaction progress via HPLC or polarimetry to ensure enantiopurity.
- Use sterically hindered substrates to minimize racemization during synthesis.
Basic: How can the structural integrity and purity of this compound be verified experimentally?
Answer:
Multi-technique characterization is critical:
- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., as applied to (R)-2-(4-fluorophenyl)oxirane in and ) .
- NMR Spectroscopy : Compare chemical shifts (e.g., H and C) with analogs like (R)-2-(chlorophenyl)oxirane to confirm substitution patterns .
- FTIR-ATR : Quantify oxirane content via characteristic C-O-C stretching (850–950 cm) (validated in for epoxide analysis) .
Q. Methodological Approach :
- Kinetic Studies : Track reaction rates under varying conditions (e.g., polar vs. nonpolar solvents).
- Isotopic Labeling : Use O-labeled nucleophiles to trace bond formation (e.g., in hydrolysis reactions).
Example : In similar compounds like 2-(4-fluorophenyl)oxirane, regioselectivity shifts toward the fluorinated carbon in polar aprotic solvents .
Advanced: What are the challenges in determining the absolute configuration of this compound, and how can they be addressed?
Answer:
Challenges :
- Crystallization Difficulties : Bulky substituents may hinder crystal growth for X-ray analysis.
- Optical Activity Overlap : Similar optical rotations to enantiomers (e.g., (S)-isomer) complicate polarimetry.
Q. Solutions :
Q. Key Applications :
- Anticancer Agents : Epoxides are precursors to cytotoxic diols via hydrolysis (e.g., etoposide analogs) .
- Antimicrobial Scaffolds : Functionalize the epoxide with azide groups for click chemistry-based conjugates () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
